![molecular formula C9H9ClOS B1309062 Chlorure de 4,5,6,7-tétrahydro-benzo[b]thiophène-2-carbonyle CAS No. 65361-26-4](/img/structure/B1309062.png)
Chlorure de 4,5,6,7-tétrahydro-benzo[b]thiophène-2-carbonyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.
Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
Target of Action
The primary targets of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride are PDK1 and LDHA enzymes . These enzymes play a crucial role in the metabolic processes of proliferating tumor cells, particularly in reprogrammed glucose metabolism .
Mode of Action
The compound interacts with its targets, PDK1 and LDHA, inhibiting their activity . This interaction results in changes in the metabolic processes of the tumor cells, potentially leading to a decrease in their proliferation .
Biochemical Pathways
The inhibition of PDK1 and LDHA enzymes affects the glucose metabolism pathway in tumor cells . This can lead to a decrease in the energy supply to the tumor cells, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride have been studied . The compound has shown desirable drug-likeness and oral bioavailability characteristics , which are important factors for its effectiveness as a therapeutic agent.
Result of Action
The compound has shown significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) . It has also exhibited strong antioxidant properties . These results suggest that the compound could be a promising candidate for the development of new chemopreventive and chemotherapeutic agents against CRC .
Action Environment
The action, efficacy, and stability of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride can be influenced by various environmental factors. For instance, oxidative stress and bacterial infections can indirectly promote colorectal carcinogenesis , which might affect the compound’s action.
Analyse Biochimique
Biochemical Properties
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of thienopyrimidine derivatives and other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used in the preparation of ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which upon cyclization yields 2-(2-thienyl)-5,6,7,8-tetrahydrobenzo[b]-thieno[2,3-d]-4H-3,1-oxazin-4-one . These interactions are crucial for the development of new pharmaceuticals and therapeutic agents.
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown potential in inducing apoptosis in cancer cells, thereby reducing cell viability and tumor mass . Additionally, it affects the expression of key regulatory genes and proteins involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, certain derivatives of this compound have been identified as inhibitors of PDK1 and LDHA enzymes, which are involved in glucose metabolism and cancer cell proliferation . These interactions lead to changes in gene expression and cellular behavior, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as reducing tumor growth and modulating metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. For example, its interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates that may contribute to its biological activity . Additionally, its effects on metabolic flux and metabolite levels are important considerations in its biochemical analysis.
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by organic anion transporters, influencing its bioavailability and therapeutic potential . Understanding these transport mechanisms is essential for optimizing its use in drug development.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are important for understanding its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride typically involves the chlorination of 4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The general reaction conditions include:
Reagents: 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid, thionyl chloride (SOCl₂)
Solvent: Anhydrous dichloromethane (CH₂Cl₂)
Temperature: Room temperature to reflux
Reaction Time: Several hours until the evolution of gas ceases
The reaction proceeds as follows:
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid+SOCl2→4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: Can be reduced to 4,5,6,7-tetrahydro-benzo[b]thiophene-2-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation can yield sulfoxides or sulfones depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid
- 4,5,6,7-Tetrahydro-benzo[b]thiophene-3-carboxylate
- 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene
Uniqueness
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride is unique due to its reactivity as an acyl chloride, making it a versatile intermediate for synthesizing various derivatives. Its ability to form stable amides, esters, and thioesters distinguishes it from its carboxylic acid and ester counterparts.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXZYCKYJSHECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424508 | |
| Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65361-26-4 | |
| Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

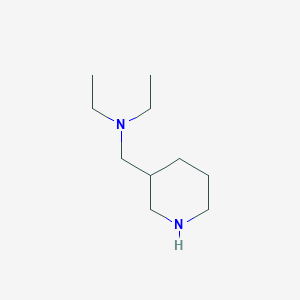

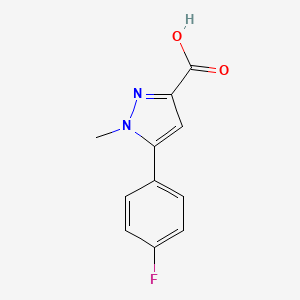
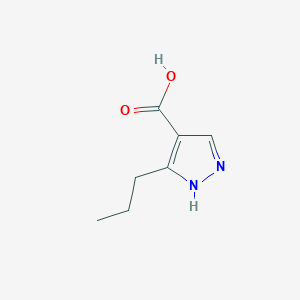
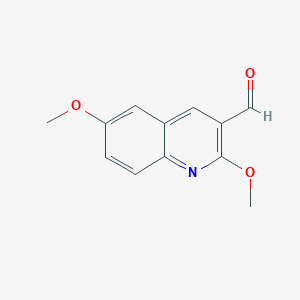

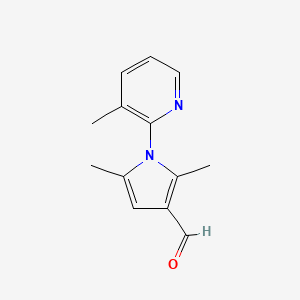


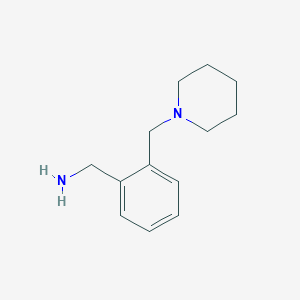
![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)


